8-Chloro-3-methylimidazo[1,2-a]pyrazine 8-Chloro-3-methylimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 76537-38-7
VCID: VC8352652
InChI: InChI=1S/C7H6ClN3/c1-5-4-10-7-6(8)9-2-3-11(5)7/h2-4H,1H3
SMILES: CC1=CN=C2N1C=CN=C2Cl
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

8-Chloro-3-methylimidazo[1,2-a]pyrazine

CAS No.: 76537-38-7

Cat. No.: VC8352652

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-3-methylimidazo[1,2-a]pyrazine - 76537-38-7

Specification

CAS No. 76537-38-7
Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 8-chloro-3-methylimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H6ClN3/c1-5-4-10-7-6(8)9-2-3-11(5)7/h2-4H,1H3
Standard InChI Key HTXPLMSZIRVGHC-UHFFFAOYSA-N
SMILES CC1=CN=C2N1C=CN=C2Cl
Canonical SMILES CC1=CN=C2N1C=CN=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound’s systematic IUPAC name is 8-chloro-3-methylimidazo[1,2-a]pyrazine, reflecting its fused bicyclic structure. The imidazo[1,2-a]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. Substituents include:

  • Chlorine at position 8 (pyrazine ring)

  • Methyl group at position 3 (imidazole ring) .

Its SMILES notation, CC1=CN=C2C(Cl)=NC=CN12\text{CC1=CN=C2C(Cl)=NC=CN12}, encodes the connectivity of atoms and substituents .

Key Physicochemical Properties

Data from supplier catalogs and chemical databases reveal the following properties :

PropertyValue
Molecular FormulaC7H6ClN3\text{C}_7\text{H}_6\text{ClN}_3
Molecular Weight167.6 g/mol
CAS Registry Number76537-38-7
Purity≥97%
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
LogP (Partition Coeff.)~1.69 (estimated)

The absence of melting/boiling point data in literature suggests further experimental characterization is needed.

Synthesis and Reaction Pathways

Established Synthetic Routes

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves condensation reactions between aminopyrazines and α-halo carbonyl compounds. A green protocol reported by Joshi et al. (2015) utilizes 2-amino-5-bromopyrazine and phenacyl bromides in aqueous media with DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst . While this method targets brominated analogs, substituting phenacyl bromide with chloroacetone or methyl-substituted α-halo ketones could yield 8-chloro-3-methylimidazo[1,2-a]pyrazine .

Reaction Conditions :

  • Solvent: Water (green chemistry approach)

  • Catalyst: DABCO (10 mol%)

  • Temperature: Room temperature to 80°C

  • Time: 2–4 hours

  • Yield: 70–85% (for analogous compounds)

Mechanistic Insights

The reaction proceeds via nucleophilic substitution and intramolecular cyclization:

  • The amino group of 2-aminopyrazine attacks the α-carbon of the halo ketone.

  • Elimination of HX (X = Cl, Br) forms an imine intermediate.

  • Cyclization occurs to generate the fused imidazo[1,2-a]pyrazine core .

Physicochemical and Spectral Characterization

Spectroscopic Data

While direct spectral data for 8-chloro-3-methylimidazo[1,2-a]pyrazine is limited, analogs provide insights:

  • IR Spectroscopy:

    • Peaks at ~3097 cm1^{-1} (C-H stretching, aromatic)

    • ~2914 cm1^{-1} (C-H stretching, aliphatic methyl)

    • ~1600 cm1^{-1} (C=C/C=N stretching) .

  • 1^1H NMR:

    • Methyl protons: Singlet at δ 2.5–3.0 ppm

    • Aromatic protons: Doublets/doublet-doublets at δ 7.5–9.0 ppm .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 167 (M+^+) .

Stability and Reactivity

The chlorine atom enhances electrophilicity at position 8, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The methyl group at position 3 sterically hinders substitution but stabilizes the ring via electron donation.

Applications in Pharmaceutical and Organic Chemistry

Biological Activity

Though specific studies on 8-chloro-3-methylimidazo[1,2-a]pyrazine are scarce, structurally related compounds exhibit:

  • Antimicrobial Activity: Brominated analogs show inhibition against Staphylococcus aureus and Escherichia coli .

  • Kinase Inhibition: Imidazo[1,2-a]pyrazines are explored as ATP-competitive kinase inhibitors in cancer therapy.

Utility as a Building Block

The compound’s halogen and methyl groups make it a precursor for:

  • Palladium-catalyzed cross-couplings to introduce aryl/alkynyl groups.

  • Nucleophilic aromatic substitution for modifying the pyrazine ring.

Future Research Directions

  • Synthetic Optimization: Develop scalable, high-yield routes using flow chemistry or microwave assistance.

  • Biological Screening: Evaluate anticancer, antiviral, and antibacterial potentials.

  • Computational Studies: Predict reactivity and binding modes via DFT or molecular docking.

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